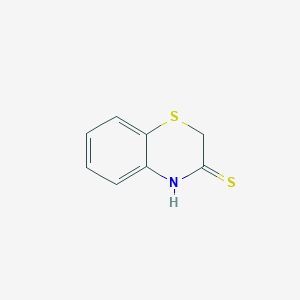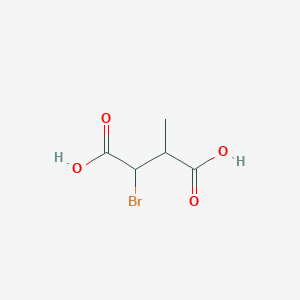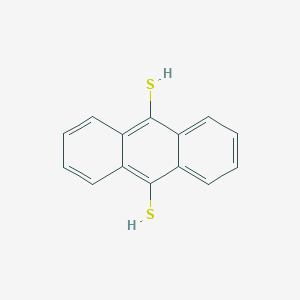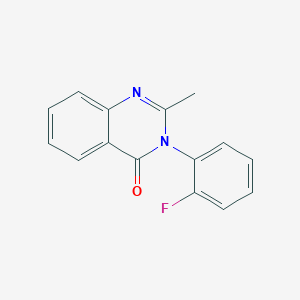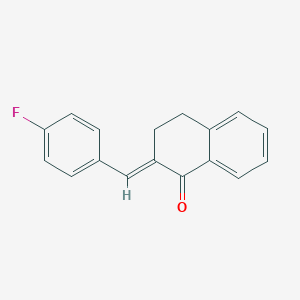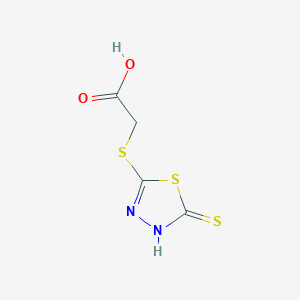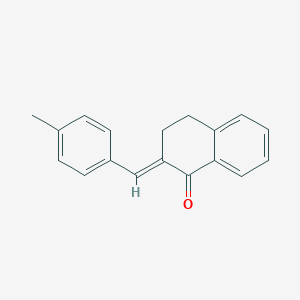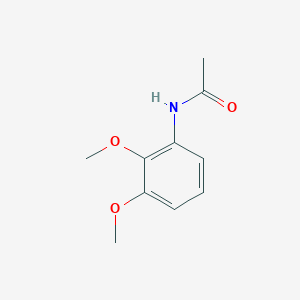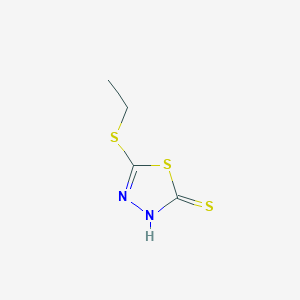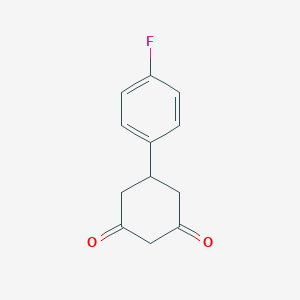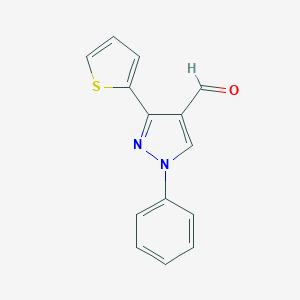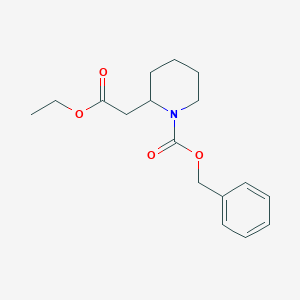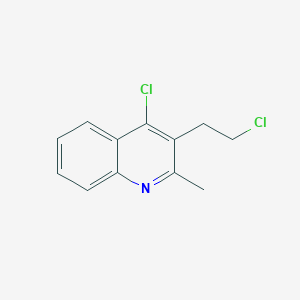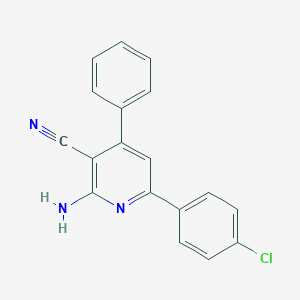![molecular formula C8H10ClN5O2 B184697 7-[3-Chloro-2-hydroxypropyl]guanine CAS No. 73100-76-2](/img/structure/B184697.png)
7-[3-Chloro-2-hydroxypropyl]guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[3-Chloro-2-hydroxypropyl]guanine, also known as Ganciclovir, is an antiviral medication used to treat infections caused by cytomegalovirus (CMV). CMV is a common virus that can cause serious health problems in people with weakened immune systems, such as those with HIV/AIDS, organ transplant recipients, and newborns. Ganciclovir works by inhibiting the replication of the virus, thereby reducing the severity of the infection.
Applications De Recherche Scientifique
7-[3-Chloro-2-hydroxypropyl]guanine has been extensively studied for its antiviral properties, particularly in the treatment of CMV infections. It has also been investigated for its potential use in the treatment of other viral infections, such as herpes simplex virus (HSV) and Epstein-Barr virus (EBV). In addition, ganciclovir has been studied for its potential use in cancer therapy, as it can selectively target cancer cells that have been engineered to express the herpes simplex virus thymidine kinase (HSV-TK) gene. This gene converts ganciclovir into a toxic metabolite that can kill the cancer cells.
Mécanisme D'action
7-[3-Chloro-2-hydroxypropyl]guanine is a prodrug that is converted into its active form, ganciclovir triphosphate, by viral and cellular kinases. 7-[3-Chloro-2-hydroxypropyl]guanine triphosphate inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate (dGTP) for incorporation into the viral DNA. Once incorporated, ganciclovir triphosphate causes chain termination, preventing further elongation of the viral DNA strand.
Effets Biochimiques Et Physiologiques
7-[3-Chloro-2-hydroxypropyl]guanine has been shown to have a low toxicity profile in humans, with most side effects being mild and reversible. The most common side effects include nausea, vomiting, diarrhea, and bone marrow suppression. 7-[3-Chloro-2-hydroxypropyl]guanine can also cause renal toxicity, particularly in patients with pre-existing renal impairment. In rare cases, ganciclovir can cause severe allergic reactions, including anaphylaxis.
Avantages Et Limitations Des Expériences En Laboratoire
7-[3-Chloro-2-hydroxypropyl]guanine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers on a budget. 7-[3-Chloro-2-hydroxypropyl]guanine is also easy to administer, either orally or intravenously, and has a well-established safety profile in humans. However, ganciclovir has some limitations for lab experiments. It has a narrow spectrum of activity, being effective only against certain viruses, such as CMV. In addition, ganciclovir can have off-target effects, particularly in cancer cells that do not express the HSV-TK gene.
Orientations Futures
There are several future directions for research on 7-[3-Chloro-2-hydroxypropyl]guanine. One area of interest is the development of new analogs of ganciclovir that have improved antiviral activity and reduced toxicity. Another area of interest is the use of ganciclovir in combination with other antiviral agents to enhance its effectiveness against CMV and other viral infections. Finally, there is ongoing research into the use of ganciclovir as a cancer therapy, particularly in combination with other chemotherapeutic agents.
Méthodes De Synthèse
The synthesis of 7-[3-Chloro-2-hydroxypropyl]guanine involves the reaction of guanine with 3-chloro-1,2-propanediol in the presence of a base such as potassium carbonate. The reaction yields a mixture of diastereomers, which can be separated by column chromatography. The desired product, ganciclovir, is obtained by treatment of the separated diastereomer with acetic anhydride and pyridine.
Propriétés
Numéro CAS |
73100-76-2 |
|---|---|
Nom du produit |
7-[3-Chloro-2-hydroxypropyl]guanine |
Formule moléculaire |
C8H10ClN5O2 |
Poids moléculaire |
243.65 g/mol |
Nom IUPAC |
2-amino-7-(3-chloro-2-hydroxypropyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H10ClN5O2/c9-1-4(15)2-14-3-11-6-5(14)7(16)13-8(10)12-6/h3-4,15H,1-2H2,(H3,10,12,13,16) |
Clé InChI |
PIDAKZXLZJQELO-UHFFFAOYSA-N |
SMILES isomérique |
C1=NC2=C(N1CC(CCl)O)C(=O)N=C(N2)N |
SMILES |
C1=NC2=C(N1CC(CCl)O)C(=O)NC(=N2)N |
SMILES canonique |
C1=NC2=C(N1CC(CCl)O)C(=O)N=C(N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



